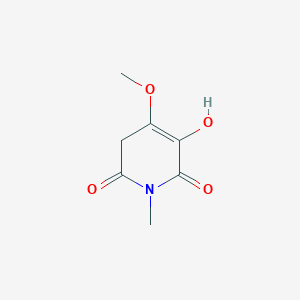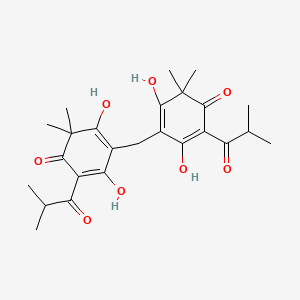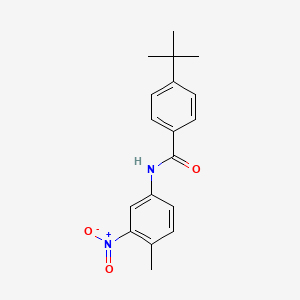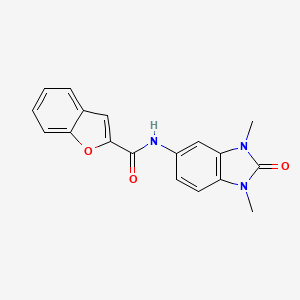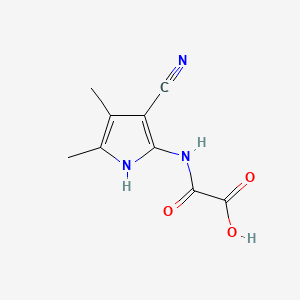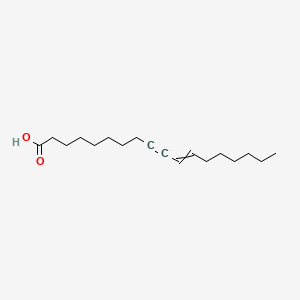
11-Octadecen-9-ynoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
11-Octadecen-9-ynoic acid is a natural product found in Santalum spicatum and Jodina rhombifolia with data available.
Aplicaciones Científicas De Investigación
Chemical Derivatives and Applications
- 11-Octadecen-9-ynoic acid, derived from Sandalwood seed oil, can be epoxidized and further processed to produce various chemical derivatives with potential applications in different fields. These derivatives include anti- and syn-fluorohydrin, chloro-keto acetylene, and fluoro-allenic and chloro-allenic C(18) fatty esters, as confirmed by spectrometric and spectroscopic techniques (Lie Ken Jie et al., 2003).
Application in Coatings
- Partially or fully biosourced (co)polyamides have been synthesized using 11-Octadecen-9-ynoic acid and related compounds. These polymers exhibit low glass transition and melting temperatures and can be used as bio-based UV powder coatings for heat-sensitive substrates (Rejaibi et al., 2015).
Novel Azido Fatty Acid Ester Derivatives
- Methyl octadec-11Z-en-9-ynoate, a derivative of 11-Octadecen-9-ynoic acid, can be used to produce various azido fatty acid ester derivatives, expanding its potential applications in organic synthesis and materials science (Lie Ken Jie & Alam, 2001).
Flavor and Aroma Contribution
- 11-Octadecen-9-ynoic acid and its derivatives contribute significantly to the flavor and aroma profiles of certain foods. They are identified in chanterelles and have taste-modulating properties, suggesting their potential use in the food industry (Mittermeier et al., 2018).
Anti-Trypanosomal Effects
- Compounds derived from 11-Octadecen-9-ynoic acid show potential anti-Trypanosoma cruzi effects. They might be valuable in developing new treatments for diseases like Chagas disease (Londero et al., 2018).
Propiedades
Fórmula molecular |
C18H30O2 |
|---|---|
Peso molecular |
278.4 g/mol |
Nombre IUPAC |
octadec-11-en-9-ynoic acid |
InChI |
InChI=1S/C18H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h7-8H,2-6,11-17H2,1H3,(H,19,20) |
Clave InChI |
VENIIVIRETXKSV-UHFFFAOYSA-N |
SMILES |
CCCCCCC=CC#CCCCCCCCC(=O)O |
SMILES canónico |
CCCCCCC=CC#CCCCCCCCC(=O)O |
Sinónimos |
11-octadecen-9-ynoic acid santalbic acid ximenynic acid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



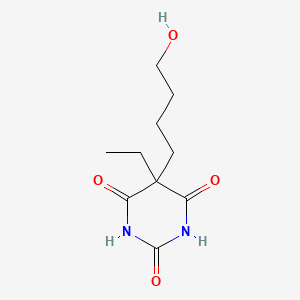
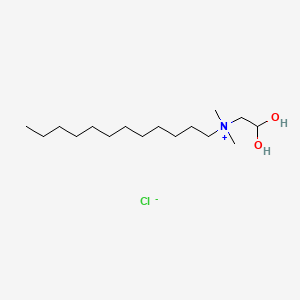
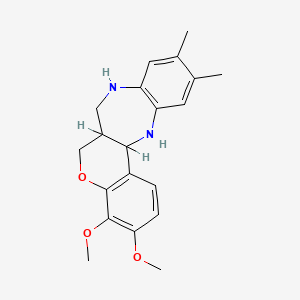
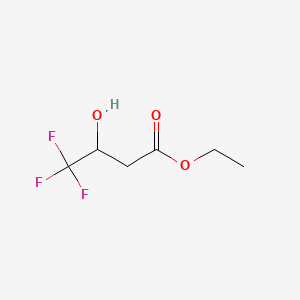
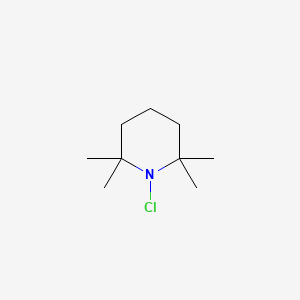
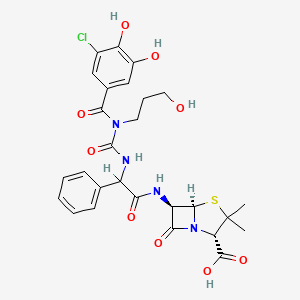
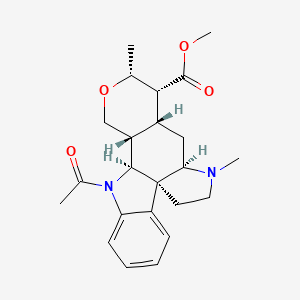
![2-[(7-Ethyl-[1,3]dioxolo[4,5-g]quinolin-6-yl)thio]acetic acid propan-2-yl ester](/img/structure/B1207702.png)
![3-Nitroso-2-phenylimidazo[1,2-a]pyridine](/img/structure/B1207703.png)
